molecular formula C9H7BrO B3032707 3-(Bromomethyl)benzofuran CAS No. 38281-49-1

3-(Bromomethyl)benzofuran

Cat. No. B3032707
CAS RN: 38281-49-1
M. Wt: 211.05 g/mol
InChI Key: AEWASAYNGKXLBK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzofuran is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and natural products. The presence of the bromomethyl group attached to the benzofuran ring makes it a versatile building block for further chemical transformations.

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through several methods. A notable approach involves a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene, which provides access to 3-(2-bromoethyl)benzofurans, a closely related compound . Another method includes the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis, which demonstrates the versatility of bromo-substituted precursors in cyclization reactions . Additionally, a CuI-catalyzed domino process has been developed to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showcasing the potential for creating diverse benzofuran scaffolds .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with various substituents influencing the overall geometry. For instance, the crystal structure of a related compound, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, reveals that the bromophenyl rings are rotated out of the benzofuran planes, indicating steric interactions between substituents .

Chemical Reactions Analysis

This compound and its derivatives undergo a variety of chemical reactions. For example, palladium-catalyzed direct 3-arylation of benzofurans has been employed to prepare 3-arylbenzofuran derivatives, highlighting the reactivity of the bromomethyl group in cross-coupling reactions . Furthermore, the synthesis of 3H,3'H-spiro[benzofuran-2,1'-isoindole]-3,3'-diones using monobromomalononitrile demonstrates the use of brominated reagents in the construction of complex benzofuran-containing systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its reactions with nucleophiles have been studied, revealing insights into the reactivity and potential applications of such compounds . The photophysical properties of benzofuran derivatives have also been investigated, as seen in the study of 3-(benzofuran-2-yl)-2H-coumarins, which may have implications for material science and optoelectronic applications .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Synthesis of Benzofuran Derivatives : New benzofuran derivatives were synthesized using ethyl 3-(bromomethyl)-6-methoxy-l-benzofuran-2-carboxylate and amines or amino acid ethyl esters. These compounds showed potential in vitro anti-HIV activities (Mubarak et al., 2007).

Chemical Reactions and Catalysis

  • Palladium Catalyzed Direct Arylation : The palladium-catalyzed direct 3-arylation of benzofurans, including those using 3-(bromomethyl)benzofuran, offers a cost-effective route for preparing 3-arylbenzofuran derivatives. This process tolerates a wide range of functionalities (Ionita et al., 2010).

Biological Applications

  • Antimicrobial Screening : Benzofuran aryl ureas and carbamates synthesized from bromo salicylaldehyde and diethyl bromomalonate showed antimicrobial activities. This highlights the potential application of this compound derivatives in developing antimicrobial agents (Kumari et al., 2019).

Novel Synthesis Methods

  • Conversion to 3-(Benzofuran-2-yl)-2H-coumarins : An interesting conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins was achieved under palladium catalysis. This method showcases the versatility of this compound in synthetic chemistry (Galvani et al., 2017).

Synthesis of Complex Molecules

  • Synthesis of Benzofuran Skeleton Neolignans : A strategy was developed for the synthesis of benzofuran skeleton compounds like ailanthoidol, XH-14, and obovaten. This method employed various reactions, highlighting the utility of this compound in complex molecule synthesis (Kao et al., 2002).

Photophysical Properties

  • Study of Blue-Emitting Polymers : Benzofuran derivatives, including those derived from this compound, have been used in the synthesis of blue-emitting polymers, indicating their potential in materials science and photophysical applications (Wen-jun, 2009).

Potential Therapeutic Applications

  • Antituberculosis Study : Benzofuran compounds, including those derived from this compound, were investigated for antituberculosis activity. This demonstrates the potential of these compounds in medicinal chemistry and drug development (Thorat et al., 2016).

Mechanism of Action

Target of Action

3-(Bromomethyl)benzofuran is a derivative of benzofuran, a heterocyclic compound . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, antioxidative, and antiviral properties . These activities suggest that the compound may interact with its targets in a way that inhibits their function or induces a change in their activity .

Biochemical Pathways

Benzofuran derivatives have been shown to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction that involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have a relatively stable structure and good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by benzofuran derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .

Action Environment

The success of the suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable and its action may be influenced by the reaction conditions .

Future Directions

Benzofuran compounds, including 3-(Bromomethyl)benzofuran, have attracted attention due to their diverse biological activities and potential applications . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of microbial diseases and cancer .

properties

IUPAC Name

3-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWASAYNGKXLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491575
Record name 3-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38281-49-1
Record name 3-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1-benzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirring solution of 912 mg (3.48 mmol, 1.2 equiv) of triphenylphosphine in 5 mL of CCl4 at 0° C. is added 165 μL (3.19 mmol, 1.1 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 430 mg (2.90 mmol) of 3-hydroxymethylbenzofuran, prepared as in Intermediate 19, in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 20/1 as eluent afforded 500 mg of the title compound as a clear, colorless oil: 1H NMR (CDCl3, 300 MHz) δ7.71 (m, 2H), 7.50 (m, 1H), 7.37 (m, 2H), 4.62 (s, 2H); Rf =0.67 in hexane/EtOAc 5/1.
Quantity
912 mg
Type
reactant
Reaction Step One
Name
Quantity
165 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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